Hulupinic acid - 1891-42-5

Hulupinic acid

Catalog Number: EVT-348771
CAS Number: 1891-42-5
Molecular Formula: C15H20O4
Molecular Weight: 264.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Hulupinic acid is a naturally occurring organic compound primarily found in the lupulin glands of aged hops (Humulus lupulus). [, ] It belongs to the class of organic compounds known as phloroglucinol derivatives. [] Hulupinic acid is a product of the oxidation of hop beta-acids, specifically colupulone, during the aging process of hops. [, , ] Its presence and concentration increase as hops age. [, ] While hulupinic acid itself does not contribute significantly to the bitterness of beer, it is a key marker of hop age and oxidation, influencing the overall sensory profile of beer. [, ]

Chemical Reactions Analysis

Hulupinic acid is formed through a series of oxidation reactions involving the hop beta-acid, colupulone. [, ] Cohulupone is an intermediate product in this oxidative pathway. [] Further oxidation of cohulupone leads to the formation of hulupinic acid. [] The specific reaction conditions and mechanisms involved in these transformations require further investigation.

Applications

Hulupinic acid serves as a crucial chemical marker for assessing the age and oxidation levels of hops. [, ] As hops age, their beta-acid content decreases, and hulupinic acid content increases. [] This correlation allows brewers to evaluate the quality and storage conditions of hops, ultimately influencing the flavor profile of beer. [, ] Furthermore, the presence of hulupinic acid in beer, along with other beta-acid transformation products, contributes to the overall bitterness perception. [] While not directly associated with a specific taste, its presence indirectly affects the sensory experience of beer. []

Cohulupone

  • Compound Description: Cohulupone is a bitter compound found in hops and is an important intermediate in the formation of hulupinic acid. [, ] It contributes to the bitter flavor of beer and is known for its iso-alpha-acid-like bitter taste. []
  • Relevance: Cohulupone is a direct precursor to hulupinic acid, formed during the oxidation of colupulone. [] It shares a similar structure with hulupinic acid, differing only in the presence of a five-membered ring and a hydroxyl group in hulupinic acid.

Colupulone

  • Compound Description: Colupulone is a beta-acid found in hops that contributes to the bitter flavor of beer. [] It undergoes thermal degradation during the brewing process, resulting in various bitter-tasting transformation products. []
  • Relevance: Colupulone is the starting material for the formation of hulupinic acid. [] It undergoes oxidation to form cohulupone, which further oxidizes to yield hulupinic acid.

Nortricyclocolupone

  • Compound Description: Nortricyclocolupone is a bitter-tasting transformation product formed from the thermal degradation of colupulone during wort boiling. []

Tricyclocolupone (two epimers)

  • Compound Description: Tricyclocolupone is another bitter-tasting compound formed from the thermal transformation of colupulone, existing as two epimers. []
  • Compound Description: Dehydrotricyclocolupone represents another set of epimers resulting from colupulone transformation during wort boiling, contributing to the bitter flavor profile of beer. []

Hydroxytricyclocolupone (two epimers)

  • Compound Description: Hydroxytricyclocolupone, identified as two epimers, is formed from colupulone during the brewing process. It has a low recognition threshold and contributes a long-lasting, harsh bitterness to beer. []

Hydroperoxytricyclocolupone (two epimers)

  • Compound Description: Hydroperoxytricyclocolupone, existing as two epimers, is another identified transformation product of colupulone, contributing to the complex bitterness of beer. []

Xanthohumol

  • Compound Description: Xanthohumol is a prenylated chalcone found in hops. [, ] It is considered the most potent phytoestrogen known and possesses various biological activities, including antioxidant and anti-inflammatory properties. []
  • Relevance: Xanthohumol, along with hulupinic acid, represents a significant component of the soft resins found in hops. [] They both contribute to the overall chemical profile of hops, although they belong to different chemical classes.

α-Hard Resin

  • Compound Description: The α-hard resin is a fraction of the hard resin found in hops. It is characterized by its ability to form an insoluble lead salt. []
  • Relevance: Hulupinic acid is a identified component of the α-hard resin fraction. [] The concentration of α-hard resin, and consequently hulupinic acid, increases as hops age. []

β-Hard Resin

  • Compound Description: The β-hard resin is another fraction of the hard resin found in hops, distinct from the α-hard resin. [] It includes compounds like xanthohumol. []

8-Prenylnaringenin

  • Compound Description: 8-Prenylnaringenin is a prenylflavonoid found in hops. [] Prenylflavonoids are known for their potential biological activities.

6-Prenylnaringenin

  • Compound Description: 6-Prenylnaringenin is another prenylflavonoid found in hops. [] Like 8-Prenylnaringenin, it belongs to the class of compounds known for their potential biological effects.

Isoxanthohumol

  • Compound Description: Isoxanthohumol is a prenylflavonoid found in hops and is a structural isomer of xanthohumol. []

Lupulone

  • Compound Description: Lupulone is a beta-acid found in hops that contributes to its bitter properties. []

Properties

CAS Number

1891-42-5

Product Name

Hulupinic acid

IUPAC Name

4,5-dihydroxy-2,2-bis(3-methylbut-2-enyl)cyclopent-4-ene-1,3-dione

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

InChI

InChI=1S/C15H20O4/c1-9(2)5-7-15(8-6-10(3)4)13(18)11(16)12(17)14(15)19/h5-6,16-17H,7-8H2,1-4H3

InChI Key

KKNXLCGOZLVUHL-UHFFFAOYSA-N

SMILES

CC(=CCC1(C(=O)C(=C(C1=O)O)O)CC=C(C)C)C

Canonical SMILES

CC(=CCC1(C(=O)C(=C(C1=O)O)O)CC=C(C)C)C

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